Cas no 330201-45-1 (N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a specialized thiazole derivative with a fluorinated benzamide moiety, exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the acetyl and methyl groups on the thiazole ring and the fluorine substitution on the benzamide, enhance its reactivity and binding affinity, making it a candidate for targeted drug design. The compound's well-defined molecular architecture allows for precise modifications, facilitating studies in enzyme inhibition or receptor interaction. Its stability under standard laboratory conditions and compatibility with common synthetic protocols further underscore its value as a building block in the development of bioactive molecules.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide structure
330201-45-1 structure
商品名:N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
CAS番号:330201-45-1
MF:C13H11FN2O2S
メガワット:278.302045106888
CID:5880275
PubChem ID:959073

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide
    • Benzamide, N-(5-acetyl-4-methyl-2-thiazolyl)-3-fluoro-
    • F0328-0390
    • Z29870395
    • 330201-45-1
    • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
    • AKOS001119892
    • インチ: 1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18)
    • InChIKey: LOENNMLPZSGKLS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C)=C(C(C)=O)S1)(=O)C1=CC=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 278.05252693g/mol
  • どういたいしつりょう: 278.05252693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.370±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.51±0.50(Predicted)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0328-0390-4mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
4mg
$99.0 2023-07-06
Life Chemicals
F0328-0390-20μmol
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
20μl
$118.5 2023-07-06
Life Chemicals
F0328-0390-50mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
50mg
$240.0 2023-07-06
Life Chemicals
F0328-0390-2mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
2mg
$88.5 2023-07-06
Life Chemicals
F0328-0390-25mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
25mg
$163.5 2023-07-06
Life Chemicals
F0328-0390-100mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
100mg
$372.0 2023-07-06
Life Chemicals
F0328-0390-15mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
15mg
$133.5 2023-07-06
Life Chemicals
F0328-0390-75mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
75mg
$312.0 2023-07-06
Life Chemicals
F0328-0390-20mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
20mg
$148.5 2023-07-06
Life Chemicals
F0328-0390-2μmol
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide
330201-45-1 90%+
2μl
$85.5 2023-07-06

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide 関連文献

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamideに関する追加情報

Introduction to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS No. 330201-45-1)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS No. 330201-45-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines a benzamide moiety with a thiazole ring system, making it a promising candidate for various biological applications. The presence of both acetyl and fluoro substituents further enhances its potential as a pharmacophore in drug discovery.

The thiazole core is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 5-acetyl-4-methyl-1,3-thiazol-2-yl substituent in this compound introduces unique electronic and steric properties that can modulate its interactions with biological targets. This structural feature is particularly relevant in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions.

The 3-fluorobenzamide moiety is another critical component of this compound, contributing to its pharmacological profile. Fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. The fluorine substituent at the 3-position of the benzamide ring in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is expected to play a pivotal role in optimizing its pharmacokinetic properties and improving its overall efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of such complex molecules. The integration of machine learning algorithms has enabled researchers to predict the binding modes and interactions of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide with various biological targets, providing insights into its potential therapeutic applications. These computational studies have highlighted the compound's potential as an inhibitor of enzymes involved in inflammatory pathways and cancer cell proliferation.

In vitro studies have demonstrated that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide exhibits notable activity against several key enzymes implicated in disease pathways. For instance, preliminary data suggest that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. By targeting COX enzymes, this molecule may offer a novel approach to developing anti-inflammatory therapies with improved selectivity and reduced side effects.

The compound's interaction with protein kinases, another class of enzymes frequently implicated in cancer and other chronic diseases, has also been explored. Structural analogs of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide have shown promising results in inhibiting kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). These findings are particularly exciting given the success of kinase inhibitors in treating various cancers and inflammatory disorders.

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves strategic functional group transformations and protective group strategies to achieve the desired architecture. Recent improvements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further biological evaluation.

The potential applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for development as an agrochemical or as a lead compound for novel materials with specialized properties. Additionally, the compound's ability to modulate enzyme activity suggests its utility in research tools for studying disease mechanisms at a molecular level.

Ongoing research is focused on optimizing the pharmacological properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yli)- -3-fluorobenzamide. Efforts are underway to improve its solubility, bioavailability, and metabolic stability through structural modifications. Collaborative efforts between synthetic chemists and biologists are crucial in translating laboratory discoveries into viable therapeutic agents.

In conclusion, N-(5-acetyl- -4-methyl- -1,

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